molecular formula C11H8N2 B1313982 Quinolin-8-ylacetonitrile CAS No. 66819-06-5

Quinolin-8-ylacetonitrile

Cat. No.: B1313982
CAS No.: 66819-06-5
M. Wt: 168.19 g/mol
InChI Key: FTWLTAJAZARGAF-UHFFFAOYSA-N
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Description

Quinolin-8-ylacetonitrile is a nitrile-containing quinoline derivative characterized by an acetonitrile group (-CH₂CN) attached to the quinoline ring at the 8-position. These reactions often employ acetonitrile as a solvent or utilize acetonitrile-derived reagents to introduce nitrile functionality . The compound’s structural versatility allows for modifications at the quinoline core, enabling applications in coordination chemistry, medicinal chemistry, and materials science .

Properties

IUPAC Name

2-quinolin-8-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWLTAJAZARGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CC#N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496718
Record name (Quinolin-8-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66819-06-5
Record name (Quinolin-8-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of quinolin-8-ylacetonitrile can be achieved through several methods. One common approach involves the reaction of 8-chloroquinoline with acetonitrile in the presence of a base, such as sodium hydride or potassium carbonate . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, have been explored to achieve these goals .

Chemical Reactions Analysis

Quinolin-8-ylacetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinolin-8-ylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield quinolin-8-ylmethanamine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Quinolin-8-ylacetonitrile and its derivatives have shown promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Research has demonstrated that compounds derived from quinoline motifs exhibit significant bioactivity against various cancer cell lines. For instance, studies have indicated that modifications to the quinoline structure can enhance selectivity and potency against specific targets such as the anti-apoptotic protein survivin, which is often overexpressed in cancer cells .

Table 1: Biological Activities of Quinoline Derivatives

CompoundActivity TypeTarget/MechanismReference
UC-112AnticancerInhibits survivin
HydroxyquinolineAntimicrobialMetal chelation
This compoundAntiviralViral replication inhibition

Coordination Chemistry

The ability of this compound to form complexes with metal ions has been extensively studied. These complexes are valuable in various applications, including catalysis and as sensors for detecting metal ions. The chelating properties of quinoline derivatives allow for the stabilization of metal ions, which can be beneficial in therapeutic contexts, particularly for neurodegenerative diseases where metal imbalance plays a critical role .

Material Science

In material science, this compound serves as a precursor for synthesizing novel materials with specific electronic properties. Its derivatives have been explored in organic electronics and photonic devices due to their favorable electronic characteristics. The incorporation of quinoline motifs into polymer matrices has shown potential for enhancing the performance of organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Anticancer Research

A notable study focused on the structural modification of quinoline derivatives led to the discovery of potent inhibitors targeting survivin. The synthesized analogs exhibited enhanced antiproliferative activities against melanoma cell lines, demonstrating the effectiveness of this compound-based compounds in cancer therapy .

Case Study 2: Metal Chelation

Research on 8-hydroxyquinolines has highlighted their role as effective metal chelators in biological systems. This compound derivatives have been shown to restore metal balance in cellular environments, potentially offering therapeutic strategies for diseases like Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism of action of quinolin-8-ylacetonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes or interfere with cellular processes, leading to its observed biological effects . For example, quinoline derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication and repair . This inhibition can lead to cell death, making these compounds effective as antimicrobial and anticancer agents .

Comparison with Similar Compounds

Physicochemical and Pharmacological Comparisons

  • Antioxidant/Anti-inflammatory Activity: Ethyl 2-(quinoline-8-yloxy)acetate derivatives exhibit significant antioxidant (IC₅₀ = 12.5 ± 0.8 μM in DPPH assay) and anti-inflammatory activity (p38 MAPK inhibition at 10 μM), attributed to the electron-donating ester group enhancing radical scavenging .
  • Crystallographic Data : The ZnII complex has a mean C–C bond length of 0.009 Å and an R factor of 0.034, indicating high structural precision. Such data are critical for modeling drug-receptor interactions.
  • Thermal Stability : Nitro-substituted derivatives (e.g., ) likely exhibit higher thermal stability due to strong electron-withdrawing effects, though experimental data are lacking in the evidence.

Biological Activity

Quinolin-8-ylacetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the cyano group (CN-C≡N) at the acetonitrile position significantly influences its chemical reactivity and biological activity.

Biological Activity Overview

The biological activities associated with this compound are diverse, including:

  • Anticancer Activity : Compounds with quinoline structures have been investigated for their potential to inhibit cancer cell proliferation.
  • Antimicrobial Activity : Quinoline derivatives have shown significant antibacterial and antifungal properties.
  • Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for various enzymes, including α-amylase.

Anticancer Activity

Research has indicated that quinoline derivatives exhibit promising anticancer properties. For instance, studies on related compounds have reported IC50 values ranging from 0.59 to 1.52 µM against various cancer cell lines, demonstrating potent antiproliferative effects. The mechanism often involves the induction of apoptosis through modulation of apoptotic pathways, such as upregulating Bcl-2 and downregulating Bax proteins .

Case Study: Anticancer Mechanisms

A notable study highlighted the anticancer activity of a 7-substituted quinoline derivative, which induced mitochondrial dysfunction in cancer cells, leading to apoptosis. This derivative was shown to selectively target cancer cells without affecting normal cell lines .

Antimicrobial Activity

Quinoline derivatives are recognized for their broad-spectrum antimicrobial activities. This compound has been tested against various bacterial strains, with significant inhibition zones observed in pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae. These findings suggest its potential as an effective antimicrobial agent .

Enzyme Inhibition

Recent studies have focused on the inhibitory effects of this compound on enzymes such as α-amylase. In silico docking studies revealed strong binding affinities between this compound and the enzyme's active site, indicating its potential as a therapeutic agent for managing diabetes by regulating carbohydrate metabolism .

Research Findings Summary

Activity Type IC50 Values Mechanism of Action
Anticancer0.59 - 1.52 µMInduction of apoptosis via mitochondrial dysfunction
AntimicrobialSignificant inhibition zonesDisruption of bacterial cell wall synthesis
Enzyme InhibitionBinding affinity scoresCompetitive inhibition of enzyme active sites

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